The compound 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is a complex organic molecule characterized by its unique structural features and potential biological applications. It is classified under thiazolidinones, which are sulfur-containing heterocyclic compounds known for their diverse pharmacological properties.
This compound can be identified by its CAS number 638137-79-8. The molecular formula is C15H15NO5S2, with a molar mass of approximately 353.41 g/mol. The compound's structure includes a thiazolidinone ring, which contributes to its chemical reactivity and biological activity.
The classification of this compound falls under the following categories:
The synthesis of 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid typically involves multi-step reactions that include the formation of the thiazolidinone ring and subsequent modifications to introduce the methoxyphenyl and carboxylic acid groups.
The molecular structure of 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid exhibits several key features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C15H15NO5S2 |
Molar Mass | 353.41 g/mol |
CAS Number | 638137-79-8 |
SMILES | Cc1ccccc1C(=O)CC(=O)N1C(=S)SC(=O)N(C(Cc2ccccc2)C(O)=O)C1=O |
The compound can participate in various chemical reactions typical for thiazolidinones, including:
These reactions are often facilitated by catalytic agents or specific reaction conditions (temperature, solvent choice) that enhance reactivity.
The mechanism of action for 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid is not fully elucidated but is believed to involve:
Experimental studies are required to confirm these mechanisms, often involving assays that measure biological activity against target pathogens or inflammatory processes.
The physical properties of 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid include:
Chemical properties include:
The potential applications of 2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid span various fields:
This compound represents an intriguing subject for further research due to its complex structure and potential therapeutic benefits. Continued exploration may yield significant insights into its biological mechanisms and applications in medicine.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4